7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves multiple steps, starting with the preparation of the benzoxaborole core and the pyrimidine derivative. The benzoxaborole core can be synthesized through a condensation reaction of o-aminophenol with boric acid, followed by cyclization. The pyrimidine derivative, 2-chloro-5-(trifluoromethyl)pyrimidine, can be synthesized through halogenation and trifluoromethylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoxaborole core can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions due to the presence of the boron atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, the benzoxaborole core is known for its biological activity, including antifungal and antibacterial properties. This makes the compound a potential candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets, such as enzymes and receptors. The benzoxaborole core can inhibit the activity of certain enzymes by forming a covalent bond with the active site, disrupting the enzyme’s function . The pyrimidine moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the benzoxaborole core.
2-Chloro-5-(trifluoromethyl)pyrimidine: Shares the pyrimidine moiety but does not have the benzoxaborole core.
Benzenamine, 2-chloro-5-(trifluoromethyl)-: Contains a similar aromatic ring with chloro and trifluoromethyl substituents but differs in the overall structure.
Uniqueness
The uniqueness of 7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol lies in its combination of the benzoxaborole core and the substituted pyrimidine moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H8BClF3N3O2 |
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Molecular Weight |
329.47 g/mol |
IUPAC Name |
2-chloro-N-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H8BClF3N3O2/c14-11-18-4-7(12(15,16)17)10(20-11)19-8-3-1-2-6-5-22-13(21)9(6)8/h1-4,21H,5H2,(H,18,19,20) |
InChI Key |
YQAZMISZBSEQLD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2NC3=NC(=NC=C3C(F)(F)F)Cl)O |
Origin of Product |
United States |
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